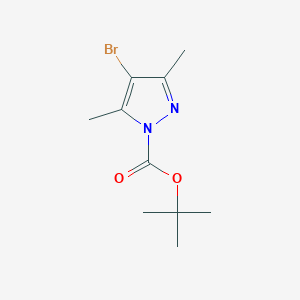

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Übersicht

Beschreibung

“tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C10H15BrN2O2 . It is used as a starting material in the synthesis of 1,4-bipyrazoles and various pharmaceutical and biologically active compounds, including inhibitors .

Synthesis Analysis

The synthesis of “tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate” involves several steps. The compound is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate” are complex and varied. For instance, it can react with titanium tetrachloride to afford binary adducts . It is also used as a scaffold in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate” include a molecular weight of 275.15 . It is a liquid in its physical form .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Derivatives

1-BOC-4-bromo-3,5-dimethylpyrazole: serves as a key intermediate in the synthesis of various pyrazole derivatives. These derivatives are structurally diverse and have significant pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties .

Development of Antifungal Agents

The compound’s structural framework is utilized in the development of novel antifungal agents. Its bromine atom can undergo further chemical transformations, allowing for the creation of compounds with potential activity against fungal infections .

Agricultural Chemical Research

In agricultural chemistry, 1-BOC-4-bromo-3,5-dimethylpyrazole is used to synthesize compounds that can act as growth regulators or pesticides. The bromine moiety is particularly useful for creating substances that control plant pathogens .

Material Science Applications

This compound is also explored in material science for the synthesis of organic materials with specific electronic properties. The pyrazole ring can be part of larger conjugated systems used in organic semiconductors .

Catalyst Design

Researchers use 1-BOC-4-bromo-3,5-dimethylpyrazole in the design of catalysts for chemical reactions. The pyrazole moiety can coordinate with metals to form complexes that catalyze various organic transformations .

Bioconjugation Techniques

The compound is employed in bioconjugation techniques where it is used to attach probes or drugs to biomolecules. The bromine atom can be replaced with other functional groups that facilitate the conjugation to proteins or nucleic acids .

Inhibitors of Liver Alcohol Dehydrogenase

It has been shown to act as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols. This application is of interest in the study of alcohol-related disorders .

Synthesis of Liquid Crystals

Lastly, 1-BOC-4-bromo-3,5-dimethylpyrazole is used in the synthesis of liquid crystals. These materials are crucial for display technologies, and the compound’s structure allows for the creation of new types of liquid crystal molecules .

Wirkmechanismus

Target of Action

It is known that bromopyrazoles are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Bromopyrazoles are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Biochemical Pathways

Bromopyrazoles are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting that they may be involved in a variety of biochemical pathways .

Result of Action

Bromopyrazoles are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting that they may have a variety of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-3,5-dimethylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZWOYCHFVRCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675377 | |

| Record name | tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

CAS RN |

1040276-87-6 | |

| Record name | tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

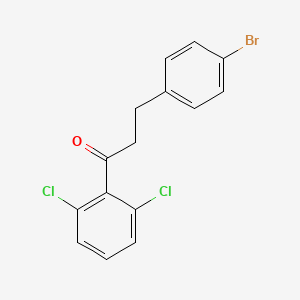

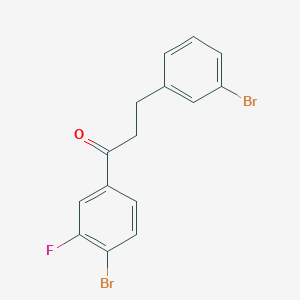

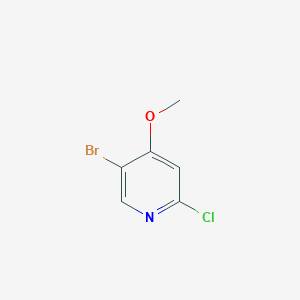

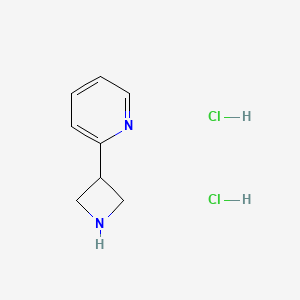

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol](/img/structure/B1522675.png)

![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)